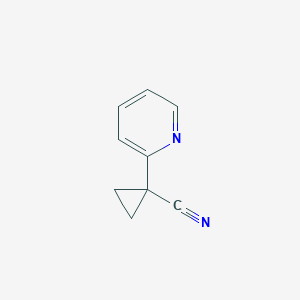

1-(Pyridin-2-YL)cyclopropanecarbonitrile

Overview

Description

Synthesis Analysis

The synthesis of cyclopropanecarbonitrile derivatives, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, often involves multi-component reactions. One approach includes the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of cyclopropanecarbonitrile derivatives as major or competing products through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another method involves a one-pot two-step tandem reaction using pyridinium ylides for the efficient synthesis of polysubstituted cyclopropanes (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclopropanecarbonitriles can be complex and varies based on the substituents on the cyclopropane ring. Studies have shown that the molecular structures of compounds related to 1-(Pyridin-2-yl)cyclopropanecarbonitrile demonstrate significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play a crucial role in their crystal packing and stability (Lai et al., 2006).

Chemical Reactions and Properties

Cyclopropanecarbonitrile compounds, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, participate in a range of chemical reactions. These include cycloaddition reactions, where cyclopropanes serve as precursors for the synthesis of complex molecules. For example, diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes has been developed for the synthesis of pyridine-substituted cyclopentanes and other complex structures (Xu et al., 2022).

Physical Properties Analysis

The physical properties of cyclopropanecarbonitriles, such as 1-(Pyridin-2-yl)cyclopropanecarbonitrile, can be determined through various spectroscopic and analytical techniques. Studies involving compounds with similar structures have employed techniques like FT-IR, NMR, and UV spectroscopy to characterize their physical properties, providing insights into their stability, purity, and structural configuration (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(Pyridin-2-yl)cyclopropanecarbonitrile are influenced by its functional groups and structural framework. These compounds exhibit a range of reactivities, including the ability to participate in cycloaddition reactions and to serve as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity is often explored in the context of synthesizing bioactive molecules or materials with specific chemical properties (Nishiyama et al., 1995).

Scientific Research Applications

Application in Organic Chemistry

- Scientific Field: Organic Chemistry .

- Summary of the Application: The compound is used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . Aromatic ketones are important pharmaceutical intermediates .

- Methods of Application: The synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well .

- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Application in Bioinorganic Chemistry

- Scientific Field: Bioinorganic Chemistry .

- Summary of the Application: The compound is used in the synthesis of (E)-N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide and its Pr(III) and Nd(III) complexes . These complexes have been studied for their DNA-binding properties .

- Methods of Application: The ligand was prepared by condensation of 2-acetylpyridine and isonicotinohydrazide in ethanol . The two lanthanide(III) complexes were synthesized and characterized based on element analyses, molar conductivities, and IR spectra .

- Results or Outcomes: The experimental results suggest that the two complexes bind to DNA via a groove binding mode . The binding affinity of the Pr(III) complex is higher than that of the Nd(III) complex . These complexes also possess potent antioxidant activity .

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have potential biological activities .

- Methods of Application: The synthesis involves the design and preparation of libraries of novel heterocyclic compounds .

- Results or Outcomes: The biological activities of these derivatives were evaluated . The results suggested that some of these derivatives have a potential effect on suppressing the production of collagen in vitro .

Application in Transition Metal Catalysis

- Scientific Field: Transition Metal Catalysis .

- Summary of the Application: The compound is used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This is an efficient copper-catalyzed synthesis .

- Methods of Application: The synthesis involves the oxidation of Csp3-H for the synthesis of aromatic ketones . The reaction is carried out under mild conditions .

- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Application in Alkoxycarbonylation

- Scientific Field: Alkoxycarbonylation .

- Summary of the Application: The compound is used in the synthesis of sterically hindered and demanding olefins including a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .

- Methods of Application: The synthesis involves a Pd-catalysed alkoxycarbonylation .

- Results or Outcomes: The desired esters are obtained in good yields and selectivities .

Application in Dye-Sensitized Solar Cells

- Scientific Field: Dye-Sensitized Solar Cells .

- Summary of the Application: The compound is used in the synthesis of ligand-coordinated copper and cobalt complex redox electrolytes .

- Methods of Application: The synthesis involves the coordination of the compound with copper and cobalt .

- Results or Outcomes: The synthesized complexes are used in Ru(II) dye-based dye-sensitized solar cells .

Application in Transition Metal Catalysis

- Scientific Field: Transition Metal Catalysis .

- Summary of the Application: The compound is used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This is an efficient copper-catalyzed synthesis .

- Methods of Application: The synthesis involves the oxidation of Csp3-H for the synthesis of aromatic ketones . The reaction is carried out under mild conditions .

- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Application in Alkoxycarbonylation

- Scientific Field: Alkoxycarbonylation .

- Summary of the Application: The compound is used in the synthesis of sterically hindered and demanding olefins including a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .

- Methods of Application: The synthesis involves a Pd-catalysed alkoxycarbonylation .

- Results or Outcomes: The desired esters are obtained in good yields and selectivities .

Application in Dye-Sensitized Solar Cells

- Scientific Field: Dye-Sensitized Solar Cells .

- Summary of the Application: The compound is used in the synthesis of ligand-coordinated copper and cobalt complex redox electrolytes .

- Methods of Application: The synthesis involves the coordination of the compound with copper and cobalt .

- Results or Outcomes: The synthesized complexes are used in Ru(II) dye-based dye-sensitized solar cells .

properties

IUPAC Name |

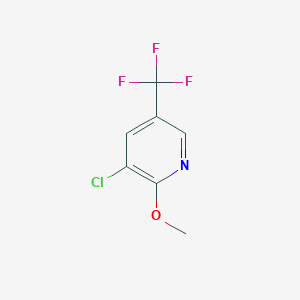

1-pyridin-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEVNPHZQRROPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595137 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-YL)cyclopropanecarbonitrile | |

CAS RN |

162960-28-3 | |

| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)